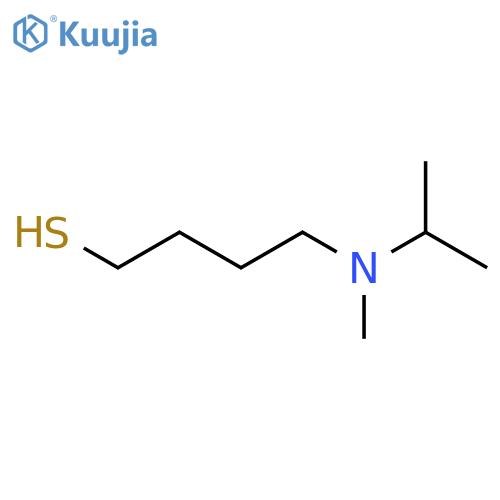Cas no 1544784-84-0 (4-methyl(propan-2-yl)aminobutane-1-thiol)
4-メチル(プロパン-2-イル)アミノブタン-1-チオールは、硫黄を含む有機化合物であり、チオール基(-SH)とアミン基を有する特徴的な構造を持ちます。この化合物は、高い反応性を示し、有機合成や医薬品中間体としての応用が期待されます。特に、チオール基の求核性を活かした結合形成や、アミン基による配位能を併せ持つため、多様な化学反応に利用可能です。また、分子内に分枝鎖構造を持つため、立体障害を考慮した設計が可能であり、特定の用途において選択性の向上が図れます。

1544784-84-0 structure
商品名:4-methyl(propan-2-yl)aminobutane-1-thiol
4-methyl(propan-2-yl)aminobutane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 4-methyl(propan-2-yl)aminobutane-1-thiol
- 1544784-84-0
- EN300-1846349
- AKOS018578988
- 4-[methyl(propan-2-yl)amino]butane-1-thiol
-
- インチ: 1S/C8H19NS/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3
- InChIKey: PZVVVPBOQYASGP-UHFFFAOYSA-N
- ほほえんだ: SCCCCN(C)C(C)C
計算された属性
- せいみつぶんしりょう: 161.12382078g/mol
- どういたいしつりょう: 161.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 73.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-methyl(propan-2-yl)aminobutane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846349-2.5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-5.0g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1846349-10g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-1g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-1.0g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1846349-0.5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-0.1g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-5g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-0.25g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1846349-0.05g |
4-[methyl(propan-2-yl)amino]butane-1-thiol |
1544784-84-0 | 0.05g |
$707.0 | 2023-09-19 |
4-methyl(propan-2-yl)aminobutane-1-thiol 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
1544784-84-0 (4-methyl(propan-2-yl)aminobutane-1-thiol) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
